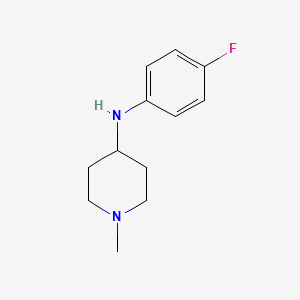
6-hydroxypyridine-2,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxypyridine-2,5-dicarboxylic acid (6-HPDC) is a naturally occurring small molecule that is found in a variety of plants, fungi, and bacteria. It has been studied extensively for its potential applications in science, medicine, and biotechnology. 6-HPDC is a versatile molecule that can be used in a variety of ways, from synthesizing other molecules to acting as a drug target.
作用机制
6-hydroxypyridine-2,5-dicarboxylic acid has been found to interact with a variety of proteins and enzymes, including cyclooxygenase-2 (COX-2), glutathione S-transferase (GST), and caspase-3. These interactions lead to the inhibition of the enzymes, which in turn leads to the inhibition of various biochemical pathways. This compound has also been found to interact with the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, it has been found to inhibit the activity of caspase-3, which is involved in apoptosis. Finally, this compound has been found to inhibit the activity of NF-κB, which is involved in inflammation and cancer.
实验室实验的优点和局限性
The use of 6-hydroxypyridine-2,5-dicarboxylic acid in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is widely available, making it an accessible molecule for further research. Additionally, it has been found to interact with a variety of proteins and enzymes, making it a potential target for drug development. However, there are some limitations to using this compound in laboratory experiments. It is a small molecule, so it can be difficult to detect and measure its effects. Additionally, it is not always easy to determine the exact mechanism of action of this compound.
未来方向
The potential future directions for 6-hydroxypyridine-2,5-dicarboxylic acid research are numerous. First, further research is needed to elucidate the exact mechanism of action of this compound. Additionally, further research is needed to determine the potential therapeutic uses of this compound, as it has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Finally, further research is needed to determine the potential applications of this compound in biotechnology, as it can be used to synthesize other molecules and as a building block for drug synthesis.
合成方法
6-hydroxypyridine-2,5-dicarboxylic acid can be synthesized in a variety of ways, including chemical synthesis and biotransformation. In chemical synthesis, this compound can be synthesized from 2,5-dihydroxy-6-pyridinecarboxylic acid and anhydrous hydrogen fluoride. In biotransformation, this compound can be produced by microbial biotransformation of 6-hydroxymethylpyridine-2,5-dicarboxylic acid. Both methods are relatively simple and efficient, making this compound an accessible molecule for further research.
科学研究应用
6-hydroxypyridine-2,5-dicarboxylic acid has been studied extensively for its potential applications in science and medicine. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a potential therapeutic agent for a variety of diseases. This compound has also been studied for its potential as a drug target, as it has been shown to interact with a variety of proteins and enzymes. Additionally, it has been studied for its potential applications in biotechnology, as it can be used to synthesize other molecules and as a building block for drug synthesis.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxypyridine-2,5-dicarboxylic acid involves the conversion of pyridine-2,5-dicarboxylic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "Pyridine-2,5-dicarboxylic acid", "Sodium hydroxide", "Hydrogen peroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve pyridine-2,5-dicarboxylic acid in a mixture of water and ethanol.", "Step 2: Add sodium hydroxide to the mixture and stir until the acid is completely dissolved.", "Step 3: Slowly add hydrogen peroxide to the mixture while stirring continuously.", "Step 4: Heat the mixture to 80-90°C and maintain the temperature for 2-3 hours.", "Step 5: Cool the mixture to room temperature and filter the resulting solid.", "Step 6: Wash the solid with water and dry it in a vacuum oven to obtain 6-hydroxypyridine-2,5-dicarboxylic acid." ] } | |
CAS 编号 |
19841-78-2 |
分子式 |
C7H5NO5 |
分子量 |
183.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



